2-Amino-5-methylpyridine

Descripción

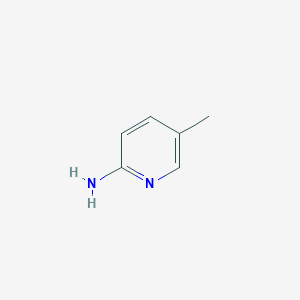

Structure

2D Structure

Propiedades

IUPAC Name |

5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSSVKZOPZBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029220 | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-41-4 | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UM54T43WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-methylpyridine: A Comprehensive Technical Overview for Researchers

An In-depth Guide to the Nomenclature, Properties, and Synthesis of a Key Chemical Intermediate

This technical guide provides a detailed overview of 2-Amino-5-methylpyridine, a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource on its nomenclature, physicochemical properties, and experimental protocols.

Nomenclature and Identification

The systematic identification of a chemical compound is paramount for accurate research and communication. The internationally recognized IUPAC name for this compound is 5-methylpyridin-2-amine .[2][3] However, it is commonly known by several synonyms in commercial and academic literature. Understanding these alternative names is essential for comprehensive literature searches and procurement.

Below is a diagram illustrating the relationship between the primary IUPAC name and its various synonyms.

Caption: Relationship between the IUPAC name and common synonyms/identifiers for this compound.

A comprehensive list of synonyms includes:

-

6-Amino-3-methylpyridine[2]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 108.14 g/mol | [1][2][4][6] |

| CAS Number | 1603-41-4 | [1][2][3][4][5][6] |

| EC Number | 216-503-5 | [2] |

| Appearance | White to light yellow or tan crystalline powder, crystals, or flakes | [1][4][6] |

| Melting Point | 76-77 °C | [4] |

| Boiling Point | 227 °C | [4] |

| Flash Point | 118 °C | [4] |

| pKa | 7.22 (+1) at 25°C | [4] |

| LogP | 1.08 | [4] |

| Solubility | 1000 g/L | [4] |

| InChI Key | CMBSSVKZOPZBKW-UHFFFAOYSA-N | [2][3][4] |

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis.[1] It is particularly valuable in the pharmaceutical industry for the manufacturing of drugs such as Avosentan, the anti-inflammatory agent Pirfenidone, and the hypnotic Zolpidem.[4] Its applications also extend to the agrochemical sector for producing pesticides like Fluazuron and in material science for creating specialty polymers.[1][4]

Experimental Protocol: Synthesis

One documented method for the synthesis of this compound involves the reaction of 3-methyl-pyridine 1-oxide.[4] The following protocol is adapted from available literature.

Objective: To synthesize this compound from 3-methyl-pyridine 1-oxide.

Materials:

-

3-methyl-pyridine 1-oxide

-

Thionyl chloride

-

Methylene (B1212753) chloride

-

48% Hydrogen bromide solution

-

Dilute sodium hydroxide (B78521) solution

-

Ethyl acetate

-

Sodium sulphate

Procedure:

-

At -10 °C, condense 2.2 g (0.377 mol) of trimethylamine.

-

Add the condensed trimethylamine to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride at -5 °C.[4]

-

While maintaining the temperature below 0 °C, add 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.[4]

-

Allow the resulting yellow solution to thaw and stir overnight at room temperature.

-

Remove the solvent in vacuo and add 35 ml of a 48% strength hydrogen bromide solution.[4]

-

Distill off the water and subsequently heat the mixture to 210 °C.

-

Continuously add 48% hydrogen bromide solution dropwise while distilling off water. Monitor the reaction via thin-layer chromatography until completion (approx. 8 hours).[4]

-

Cool the mixture and adjust the pH to 9 using a dilute sodium hydroxide solution.[4]

-

Extract the product four times with ethyl acetate.

-

Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to yield the final product, this compound.[4]

The following diagram outlines the major steps in this synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[7] It should be stored in a cool, dark, and inert atmosphere, as it is hygroscopic.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A13330.18 [thermofisher.com]

- 4. This compound | 1603-41-4 [chemicalbook.com]

- 5. 2-Pyridinamine, 5-methyl- [webbook.nist.gov]

- 6. usbio.net [usbio.net]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Nomenclature of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Amino-5-picoline and 6-Amino-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the nomenclature, properties, and synthesis of the chemical compound commonly known by the synonymous names 2-Amino-5-picoline and 6-Amino-3-picoline. Its primary role as a crucial intermediate in the synthesis of prominent pharmaceutical agents, including Zolpidem and Pirfenidone, underscores the importance of a clear and comprehensive understanding of its chemistry for professionals in drug development and scientific research.

Demystifying the Nomenclature: One Compound, Two Names

A frequent point of confusion for researchers is the use of two different names, 2-Amino-5-picoline and 6-Amino-3-picoline, to refer to the same chemical entity. This ambiguity arises from historical naming conventions. However, according to the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC), both names describe the same molecule.

The accepted IUPAC name for this compound is 5-methylpyridin-2-amine .[1] Its unique Chemical Abstracts Service (CAS) number is 1603-41-4 .[1][2][3][4][5][6]

The synonymity of the common names can be understood by examining the IUPAC rules for numbering the pyridine (B92270) ring. The nitrogen atom is always assigned the first position (locant 1). The remaining atoms in the ring are then numbered to give the substituents the lowest possible locants. In the case of this molecule, the amino group (-NH2) and the methyl group (-CH3) are the substituents on the pyridine ring.

-

2-Amino-5-picoline : This name considers "picoline" (methylpyridine) as the parent structure. The methyl group is at position 3, making it a 3-picoline. Numbering from the nitrogen to give the amino group the lowest possible number results in it being at position 6. Hence, 6-Amino-3-picoline.

-

6-Amino-3-picoline : This name also treats "picoline" as the parent. The methyl group is at position 5, making it a 5-picoline. To give the amino group the lowest number, it is assigned to position 2. Hence, 2-Amino-5-picoline.

Ultimately, both naming conventions lead to the same substitution pattern on the pyridine ring. The IUPAC nomenclature provides a definitive and unambiguous name, 5-methylpyridin-2-amine, which is preferred for clarity in scientific communication.

Chemical and Physical Properties

A summary of the key quantitative data for 5-methylpyridin-2-amine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1][4] |

| Molecular Weight | 108.14 g/mol | [1][4] |

| CAS Number | 1603-41-4 | [1][2][3][4][5] |

| IUPAC Name | 5-methylpyridin-2-amine | [1] |

| Synonyms | 2-Amino-5-picoline, 6-Amino-3-picoline, 2-Amino-5-methylpyridine | [1][3][6] |

| Appearance | White to yellowish crystalline powder | [5] |

| Melting Point | 76-77 °C | [3][5][7] |

| Boiling Point | 227 °C | [3][7] |

Experimental Protocols for Synthesis

5-methylpyridin-2-amine can be synthesized through various routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from 3-Methyl-pyridine

One established method involves the reaction of 3-methyl-pyridine with sodium amide.[7]

Experimental Protocol:

-

In a suitable reaction vessel, disperse finely divided sodium amide in an inert solvent such as anhydrous xylene.

-

Heat the mixture to approximately 130-140 °C with stirring.

-

Slowly add anhydrous 3-methyl-pyridine to the hot dispersion. The reaction is exothermic and evolves hydrogen gas, leading to an increase in pressure.

-

Maintain the reaction temperature at around 130 °C and continue stirring for several hours.

-

After the reaction is complete, cool the mixture and carefully add water to quench the unreacted sodium amide and to isolate the product.

-

Separate the organic layer and subject it to fractional distillation to separate the desired this compound from the isomeric by-product, 2-amino-3-methylpyridine.

Synthesis from 2-Chloro-5-methylpyridine

Another common synthetic route is the amination of 2-chloro-5-methylpyridine.

Experimental Protocol:

-

Charge a high-pressure autoclave with 2-chloro-5-methylpyridine, an organic solvent such as methanol, liquid ammonia, and a copper-based catalyst (e.g., copper(II) sulfate (B86663) or copper powder).

-

Seal the autoclave and begin stirring. Heat the mixture to a set temperature, typically around 150°C, which will result in an increase in pressure (e.g., to 4 MPa).

-

Maintain the reaction at this temperature and pressure for a specified duration, for instance, 8 hours.

-

After the reaction period, cool the autoclave to a safe temperature (e.g., 40°C) and carefully vent the excess ammonia.

-

Remove the solvent from the reaction mixture, typically by distillation.

-

The crude product can then be purified, for example, by extraction with a suitable organic solvent like toluene, followed by drying, concentration, and distillation under reduced pressure to yield the final product.

Application as a Pharmaceutical Intermediate and Associated Signaling Pathways

5-methylpyridin-2-amine is not typically used as a pharmacologically active agent itself. Instead, it serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][7] Its chemical structure provides a versatile scaffold for further chemical modifications.

Two notable pharmaceuticals synthesized using this intermediate are Zolpidem and Pirfenidone .

Zolpidem

Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[8]

-

Signaling Pathway: Zolpidem exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor.[8] Specifically, it shows a high affinity for the α1 subunit of the GABA-A receptor.[9] By binding to this receptor, Zolpidem enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability and resulting in sedation.

Pirfenidone

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[4][10]

-

Signaling Pathway: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to modulate multiple signaling pathways involved in fibrosis. It has been shown to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[4] By inhibiting these pathways, Pirfenidone reduces the proliferation of fibroblasts and the deposition of extracellular matrix proteins, which are key events in the progression of fibrosis.

References

- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. ClinPGx [clinpgx.org]

- 6. chempanda.com [chempanda.com]

- 7. This compound | 1603-41-4 [chemicalbook.com]

- 8. britannica.com [britannica.com]

- 9. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2-Amino-5-methylpyridine: An In-depth Technical Guide

An essential guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This whitepaper details established synthetic routes, including the Chichibabin reaction and a multi-step pathway from 3-methyl-pyridine 1-oxide, complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the compound, supported by tabulated spectroscopic and physical data for easy reference.

Introduction

This compound, also known as 2-amino-5-picoline, is a vital heterocyclic amine with the chemical formula C6H8N2.[1][2] Its structural motif is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Notably, it serves as a crucial precursor for the production of pharmaceuticals such as the sedative-hypnotic zolpidem, the anti-inflammatory and anti-fibrotic agent pirfenidone, and avosentan, used in the treatment of diabetic nephropathy.[1][4][5] In the agricultural sector, it is an intermediate in the manufacture of the pesticide fluazuron.[1][5] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for chemists in both academic and industrial settings.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2][4] It is soluble in organic solvents like alcohols, ether, acetone, and benzene, but insoluble in water.[2] The compound exhibits aromaticity and alkalinity, readily forming salts with acids.[2]

| Property | Value | Reference |

| Molecular Formula | C6H8N2 | [1] |

| Molecular Weight | 108.14 g/mol | [6] |

| Melting Point | 72-77 °C | [1][4][7] |

| Boiling Point | 227 °C (at 760 mmHg) | [1][4][7] |

| Flash Point | 118 °C | [1][5] |

| Vapor Pressure | 0.0278 mm Hg at 25°C | [1] |

| logP (octanol/water) | 1.02 | [7] |

| Appearance | White to light yellow crystalline flakes/powder | [2][4] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-established: the Chichibabin reaction of 3-methylpyridine (B133936) and a multi-step synthesis commencing from 3-methyl-pyridine 1-oxide.

Method 1: Chichibabin Reaction

The Chichibabin reaction provides a direct method for the amination of pyridine (B92270) derivatives.[8][9][10] It involves the reaction of 3-methylpyridine with sodium amide in an inert solvent at elevated temperatures and pressures.[4][11][12]

Caption: Chichibabin reaction pathway for the synthesis of this compound.

Caution: This reaction involves hazardous materials and should be performed by trained personnel in a suitable fume hood.

-

Preparation: In a high-pressure autoclave, disperse finely divided sodium amide (1.5 moles) in an anhydrous inert solvent such as xylene (400 cc).[13]

-

Reactant Addition: Add 3-methylpyridine (1 mole) to the suspension.[13]

-

Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with ammonia (B1221849) (to 30 psig) and nitrogen (to 220 psig).[13] Heat the mixture to approximately 152 °C, at which point hydrogen evolution will commence.[13] Maintain the reaction at this temperature for a designated period.

-

Work-up: After cooling, carefully hydrolyze the reaction mixture with water.[13] Separate the organic layer and extract the aqueous layer with additional xylene.[13]

-

Purification: Combine the organic extracts and purify by fractional distillation to separate this compound from the 2-amino-3-methylpyridine isomer.[12][13]

Method 2: Synthesis from 3-Methyl-pyridine 1-oxide

An alternative, multi-step synthesis avoids the direct use of sodium amide and can offer a different impurity profile. This process involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by rearrangement and hydrolysis.[11]

Caption: Multi-step synthesis of this compound from 3-methyl-pyridine 1-oxide.

-

Ammonium Salt Formation: Dissolve 3-methyl-pyridine 1-oxide (0.092 mol) in methylene (B1212753) chloride (120 ml) and cool to -5 °C.[4][5] Condense trimethylamine (B31210) (0.377 mol) at -10 °C and add it to the solution.[4][5] Add a solution of thionyl chloride (0.11 mol) in methylene chloride (15 ml) dropwise, maintaining the temperature below 0 °C.[4][5] Allow the mixture to warm to room temperature and stir overnight.[4][5] Remove the solvent in vacuo.[4][5]

-

Rearrangement and Hydrolysis: To the residue, add a 48% strength hydrogen bromide solution (35 ml).[4][5] Heat the mixture to distill off the water, and then increase the temperature to 210 °C.[4][5] Continuously add 48% hydrogen bromide solution dropwise while distilling off water.[4][5] Monitor the reaction by thin-layer chromatography until completion (approximately 8 hours).[4][5]

-

Work-up and Purification: Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide (B78521) solution.[4][5] Extract the aqueous layer four times with ethyl acetate.[4][5] Combine the organic extracts, dry over sodium sulfate, filter, and concentrate on a rotary evaporator to yield this compound.[4][5] Further purification can be achieved by crystallization from acetone.[5] A yield of approximately 80.5% can be expected.[4][5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 1603-41-4 [chemicalbook.com]

- 5. This compound CAS#: 1603-41-4 [m.chemicalbook.com]

- 6. This compound | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. grokipedia.com [grokipedia.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 12. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 13. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

The Diverse Biological Activities of 2-Amino-5-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that regulate cell growth and proliferation, such as cyclin-dependent kinases (CDKs) and the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Pyridine-urea | MCF-7 (Breast) | 0.11 | [1] |

| 2 | Pyridine-urea | MCF-7 (Breast) | 0.80 | [1] |

| 3 | Pyridine-urea | VEGFR-2 (Kinase) | 3.93 | [1] |

| 4 | Pyridine-urea | VEGFR-2 (Kinase) | 5.0 | [1] |

| 5 | Pyridine-thiazole hybrid | HCT-116 (Colon) | Not specified | [2] |

| 6 | Pyridine-thiazole hybrid | MCF-7 (Breast) | Not specified | [2] |

| 7 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 | [3] |

| 8 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 47.7 | [3] |

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.[1]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assay (ADP-Glo™ Assay): This luminescence-based assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the diluted compound, the target kinase (e.g., VEGFR-2), and the substrate in an appropriate assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer progression. One of the most significant is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 9 | 2-amino-3-cyanopyridine (B104079) | S. aureus | 0.039 | [4] |

| 10 | 2-amino-3-cyanopyridine | B. subtilis | 0.039 | [4] |

| 11 | 2-amino-5-substituted pyridine (B92270) | Gram-positive bacteria | 0.039 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

-

Anticancer Activity: For pyridine-urea derivatives, the presence of specific substituents on the phenylurea moiety can significantly influence their antiproliferative activity. For instance, certain substitutions can enhance the inhibitory activity against kinases like VEGFR-2.[1]

-

Antimicrobial Activity: In a series of 2-amino-5-substituted pyridine derivatives, replacing a benzotriazole (B28993) moiety with thiophenol was found to exhibit the strongest fungicidal and bactericidal activity.[1] Furthermore, for some 2-amino-3-cyanopyridine derivatives, the presence of a cyclohexylamine (B46788) group appears to be crucial for activity against Gram-positive bacteria.[4]

Synthesis of this compound Derivatives

The versatile this compound core can be functionalized through various synthetic routes to generate a diverse library of compounds for biological screening.

General Synthesis of N-Aryl-N'-(5-methylpyridin-2-yl)ureas

A common method for the synthesis of pyridine-urea derivatives involves the reaction of this compound with an appropriate isocyanate.

Synthesis of N-Aryl-N'-(5-methylpyridin-2-yl)ureas.

Synthesis of Fused Heterocyclic Systems: Pyrimido[4,5-d]pyrimidines

The 2-amino group of this compound serves as a key functional group for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to possess potent anticancer and kinase inhibitory activities. A general approach involves a multi-step synthesis starting from a 2-aminopyridine (B139424) derivative.

References

2-Amino-5-methylpyridine: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine, also known as 2-amino-5-picoline, is a pivotal heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the nucleophilic amino group and the pyridine (B92270) ring, make it a versatile precursor for the development of drugs targeting a range of therapeutic areas. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of key pharmaceutical agents such as Zolpidem, Pirfenidone, and Avosentan (B1665851).

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in drug synthesis and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1603-41-4 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Melting Point | 76-77 °C | [2] |

| Boiling Point | 227 °C | [2] |

| pKa | 7.22 | [2] |

| LogP | 1.08 | [2] |

| Appearance | White to light yellow crystalline powder or flakes | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 7.79 (d, 1H), 7.12 (d, 1H), 6.32 (d, 1H), 4.67 (s, 2H, NH₂), 2.12 (s, 3H, CH₃) | [3] |

| ¹³C NMR | δ 158.5, 148.0, 138.5, 122.5, 108.5, 17.0 | [3] |

| Infrared (IR) | 3444, 3335 cm⁻¹ (N-H stretching) | [4] |

| Mass Spectrometry (MS) | m/z 108 (M⁺), 93, 80 | [1] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines. It involves the reaction of a pyridine derivative with sodium amide to introduce an amino group, typically at the 2-position.

-

To a stirred suspension of sodium amide (1.5 mol) in an inert solvent such as xylene (400 mL) in a pressure reactor, add 3-picoline (1 mol).[5]

-

The reactor is purged with nitrogen and then pressurized with ammonia (B1221849) and nitrogen.[5]

-

The mixture is heated to approximately 152 °C, at which point the evolution of hydrogen gas indicates the start of the reaction.[5]

-

The reaction is continued until the evolution of hydrogen gas ceases.[5]

-

After cooling, the reaction mixture is carefully quenched with water (150 mL).[5]

-

The organic layer is separated, and the aqueous layer is extracted with xylene.[5]

-

The combined organic extracts are distilled to yield a mixture of this compound and 2-amino-3-methylpyridine.[5] The isomers can be separated by fractional distillation.[6]

Synthesis from 3-Methylpyridine-1-oxide

An alternative route involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.

-

To a solution of 3-methyl-pyridine 1-oxide (0.092 mol) in methylene (B1212753) chloride (120 ml), trimethylamine (B31210) (0.377 mol) is added at -5 °C.[7]

-

Thionyl chloride (0.11 mol) in methylene chloride is then added dropwise while maintaining the temperature below 0 °C.[7]

-

The resulting solution is stirred overnight at room temperature, and the solvent is removed in vacuo.[7]

-

A 48% strength hydrogen bromide solution (35 ml) is added, and the water is distilled off.[7]

-

The mixture is then heated to 210 °C, with continuous dropwise addition of 48% hydrogen bromide solution while distilling off water.[7]

-

After completion of the reaction (monitored by TLC, approximately 8 hours), the mixture is cooled and the pH is adjusted to 9 with a dilute sodium hydroxide (B78521) solution.[7]

-

The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give this compound with a reported yield of 80.5%.[7]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several commercially important drugs.

Synthesis of Zolpidem

Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The synthesis of Zolpidem involves the condensation of this compound with a bromo-amide derivative.

-

To a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide in acetone, add this compound at 25-30°C.

-

Reflux the reaction mixture for approximately 18 hours.

-

After cooling to room temperature, the separated solid is filtered and washed with acetone.

-

The solid is then slurried in demineralized water, and the pH is adjusted to 6.8-7.2 with a 10% sodium carbonate solution to yield Zolpidem base.

Synthesis of Pirfenidone

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis. Its synthesis from this compound involves a two-step process.

-

Step 1: Synthesis of 5-methyl-2(1H)-pyridinone: this compound is converted to its diazonium salt, which is then hydrolyzed to form 5-methyl-2(1H)-pyridinone.

-

Step 2: Arylation: A suspension of 5-methyl-2(1H)-pyridinone and potassium carbonate in chlorobenzene (B131634) is treated with a copper(I) salt (e.g., CuI) and an organic ligand (e.g., N,N'-dimethylethylenediamine).

-

The reaction mixture is refluxed for several hours.

-

After completion, the mixture is cooled, diluted with a solvent like dichloromethane, and the insoluble materials are filtered off. The filtrate is then worked up to isolate Pirfenidone.

Synthesis of Avosentan

Avosentan is an endothelin receptor antagonist that has been investigated for the treatment of diabetic nephropathy. While detailed, publicly available, step-by-step protocols for its synthesis from this compound are less common in the primary literature, the core structure suggests a multi-step synthesis where this compound serves as a key starting material for the construction of the substituted pyrimidine (B1678525) ring system.

Signaling Pathways of Derived Drugs

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific biological pathways.

Zolpidem: GABA-A Receptor Modulation

Zolpidem exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit.[8][9] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation.

Pirfenidone: Anti-fibrotic and Anti-inflammatory Pathways

Pirfenidone's mechanism of action is multifactorial, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[10][11] By inhibiting TGF-β signaling, Pirfenidone reduces fibroblast proliferation and the deposition of extracellular matrix, key processes in fibrosis.[12]

Avosentan: Endothelin Receptor Antagonism

Avosentan functions as a selective antagonist of the endothelin A (ETA) receptor.[13][14] In conditions like diabetic nephropathy, elevated levels of endothelin-1 (B181129) contribute to vasoconstriction, inflammation, and fibrosis in the kidneys. By blocking the ETA receptor, Avosentan mitigates these pathological effects.[15]

Biological Activity of 2-Aminopyridine (B139424) Derivatives

The 2-aminopyridine scaffold is a common feature in a variety of biologically active molecules. The following table presents some examples of the biological activity of 2-aminopyridine derivatives, highlighting the potential for this chemical class in drug discovery.

Table 3: Biological Activity of Selected 2-Aminopyridine Derivatives

| Derivative | Target/Activity | IC₅₀ | Reference |

| 2-Amino-4-methylpyridine | Inducible Nitric Oxide Synthase (iNOS) | 6 nM (murine) | [16] |

| Substituted 2-aminopyridines | Antiproliferative (Breast Cancer Cells) | 1.7 nM - 91.9 nM | [17] |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitor | [18] |

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, enabling the synthesis of diverse and important therapeutic agents. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, characterization, and application is crucial for the continued development of novel and effective treatments for a wide range of diseases. This guide provides a foundational resource for researchers and professionals working in the field of drug discovery and development, summarizing key technical information and highlighting the critical role of this compound in modern medicine.

References

- 1. This compound | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1603-41-4 [chemicalbook.com]

- 3. This compound(1603-41-4) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 8. Mechanism of action of the hypnotic zolpidem in vivo. [sonar.ch]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. atsjournals.org [atsjournals.org]

- 11. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Avosentan Reduces Albumin Excretion in Diabetics with Macroalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The endothelin receptor antagonist avosentan ameliorates nephropathy and atherosclerosis in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Photoinduced Tautomerism of 2-Amino-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the photoinduced tautomerism of 2-amino-5-methylpyridine, a phenomenon with implications for understanding photochemical reaction dynamics and the stability of heterocyclic compounds relevant to medicinal chemistry. The core of this process is a reversible amino-imino tautomerization driven by ultraviolet (UV) irradiation. This document outlines the fundamental mechanism, summarizes key experimental and computational findings, and provides detailed procedural outlines for the characterization of this photochemical transformation. The information is based on seminal studies in the field, primarily centered around matrix-isolation infrared spectroscopy coupled with quantum chemical calculations.

Introduction

This compound, a substituted aminopyridine, serves as a valuable model system for studying photoinduced proton transfer reactions. Under normal conditions, the amino tautomer is the stable form. However, upon UV irradiation, it can undergo a transformation to its less stable imino tautomer, 5-methyl-2(1H)-pyridinimine. This process is reversible, with the imino form reverting to the amino form upon irradiation with longer wavelength light.[1][2] This reversible photoswitching capability is of significant interest in the development of molecular switches and photosensitive materials. Understanding the underlying mechanisms, reaction dynamics, and the influence of substituents like the methyl group is crucial for the rational design of novel photochemically active molecules.

The Photochemical Transformation

The central reaction is the photoinduced tautomerization between the amino and imino forms of this compound.

-

Forward Reaction: The stable amino tautomer is converted to the imino tautomer by UV irradiation in the range of 300–340 nm.[1][2]

-

Reverse Reaction: The imino tautomer can be converted back to the amino tautomer by irradiation with longer-wavelength light, specifically in the 340–420 nm range.[1][2]

This reversible process is depicted in the signaling pathway below.

Computational studies, specifically CASSCF calculations, have indicated that this tautomerism proceeds through a vibrational relaxation process from the electronic excited state back to the ground state.[1][2]

Quantitative Data

The primary quantitative data available from the key studies on this topic relate to the wavelengths of light that induce the forward and reverse tautomerization.

| Parameter | Value | Reference |

| Forward Reaction Wavelength (Amino to Imino) | 300–340 nm | [1][2] |

| Reverse Reaction Wavelength (Imino to Amino) | 340–420 nm | [1][2] |

In addition to the primary tautomerization, UV irradiation (λ ≥ 300 nm) has also been shown to produce the this compound molecule in its lowest electronic excited triplet state (T₁) and the 5-methyl-2-pyridinamino radical through hydrogen-atom dissociation.[1][2]

Experimental Protocols

The key experimental technique for studying the photoinduced tautomerism of this compound is matrix-isolation infrared spectroscopy. This method allows for the trapping and stabilization of the transient imino tautomer at low temperatures, enabling its spectroscopic characterization.

Matrix-Isolation Infrared (IR) Spectroscopy

Objective: To isolate and spectroscopically identify the amino and imino tautomers of this compound and monitor their interconversion upon irradiation.

Methodology:

-

Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (typically argon) is prepared. The concentration of this compound is kept low to ensure individual molecules are isolated.

-

Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a low temperature (around 10-20 K) within a high-vacuum cryostat.

-

Initial Spectrum: An initial IR spectrum of the matrix-isolated this compound is recorded. This spectrum corresponds to the stable amino tautomer.

-

Photolysis (Forward Reaction): The matrix is irradiated with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters) in the 300–340 nm range. IR spectra are recorded periodically to monitor the appearance of new absorption bands and the disappearance of the initial bands. The new bands are characteristic of the imino tautomer.

-

Photolysis (Reverse Reaction): The matrix is then irradiated with longer-wavelength light (340–420 nm) to induce the reverse reaction. The IR spectra should show the reappearance of the amino tautomer bands and the decrease of the imino tautomer bands.

-

Data Analysis: The recorded IR spectra are analyzed to identify the vibrational modes of the different species. These experimental frequencies are compared with those predicted by computational methods to confirm the structural assignments.

Computational Chemistry

Objective: To theoretically model the structures, energies, and vibrational frequencies of the amino and imino tautomers to support the experimental findings.

Methodology:

-

Ground State Calculations (DFT):

-

Software: A quantum chemistry software package such as Gaussian is used.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) is employed.

-

Basis Set: A sufficiently large basis set (e.g., cc-pVTZ) is used for accurate calculations.

-

Procedure: The geometries of the amino and imino tautomers are optimized to find their lowest energy structures. Vibrational frequency calculations are then performed on the optimized geometries to predict the IR spectra. The calculated frequencies are often scaled to better match the experimental values.

-

-

Excited State Calculations (CASSCF):

-

Method: Complete Active Space Self-Consistent Field (CASSCF) calculations are performed to investigate the potential energy surfaces of the excited states.

-

Objective: To elucidate the mechanism of the photoinduced tautomerism, particularly how the molecule relaxes from the excited state to the ground state of the imino tautomer.

-

Conclusion

The photoinduced tautomerism of this compound from its stable amino form to the transient imino form is a well-characterized, reversible photochemical process. The combination of matrix-isolation IR spectroscopy and computational chemistry has been instrumental in elucidating the mechanism and identifying the species involved. This technical guide provides a foundational understanding of this phenomenon, which is crucial for researchers in photochemistry, spectroscopy, and medicinal chemistry. The principles and methodologies described herein can be applied to the study of other heterocyclic systems with potential applications in the development of photosensitive drugs and molecular devices. Further research into the quantum yields and excited-state dynamics of this and related compounds would provide a more complete picture of their photochemical behavior.

References

- 1. Nonradiative decay of the lowest excited singlet state of 2-aminopyridine is considerably faster than the radiative decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoinduced amino-imino tautomerism: an infrared study of this compound in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Computational Analysis of 2-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine, a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, intermolecular interactions, and overall behavior in a biological system. This technical guide provides an in-depth computational analysis of the electronic structure of this compound, offering valuable insights for researchers in drug design and materials science. By leveraging Density Functional Theory (DFT), this paper presents a detailed examination of the molecule's geometric parameters, vibrational frequencies, frontier molecular orbitals, and charge distribution.

Computational Methodology

The electronic structure of this compound was investigated using computational quantum mechanical methods. The primary approach employed was Density Functional Theory (DFT), a robust method for determining the electronic structure of many-body systems.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound was optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was utilized, which provides a good balance between computational cost and accuracy for molecules of this size.[4][5] All calculations were performed to find the minimum energy conformation of the molecule. Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to allow for the assignment of theoretical vibrational modes to experimentally observed infrared and Raman spectra.[5]

Electronic Properties

Further analyses were conducted on the optimized geometry to elucidate the electronic properties of the molecule. These included:

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer and hyperconjugative interactions within the molecule.[3][6] This provides insights into the delocalization of electron density and the stability of the molecule.

-

Mulliken Population Analysis: Mulliken atomic charges were calculated to understand the distribution of electric charge among the atoms of the molecule.[3][7] This information is vital for predicting sites of electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to visualize the charge distribution and identify the regions of the molecule that are most likely to interact with other charged species.[3]

The logical workflow for the computational analysis is depicted in the diagram below.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including bond lengths and bond angles, were calculated and are presented in Table 1. The theoretical values are in good agreement with experimental data for similar pyridine derivatives.[6] The pyridine ring exhibits a planar structure, with the amino and methyl groups lying in the same plane.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-N1 | 1.34 |

| C6-N1 | 1.32 | |

| C2-C3 | 1.420 | |

| C-N (amino) | 1.34 | |

| Bond Angle (°) | C6-N1-C2 | 118.5 |

| N1-C2-N(amino) | 116.8 | |

| C3-C2-N(amino) | 120.7 |

Note: Atom numbering follows standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra.[5] The theoretical assignments of the vibrational modes correspond well with the experimental observations, confirming the accuracy of the computational model. Key vibrational modes include the N-H stretching of the amino group, C-H stretching of the methyl group and the pyridine ring, and various ring stretching and bending vibrations.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies of these orbitals and the resulting energy gap are summarized in Table 2. The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire pyridine ring. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.3130 |

| LUMO Energy | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

The relationship between the HOMO-LUMO energy gap and molecular properties is illustrated in the following diagram.

Mulliken Atomic Charges

The Mulliken atomic charges provide a quantitative measure of the charge distribution within the molecule. The calculated charges for each atom of this compound are presented in Table 3. The nitrogen atoms of the pyridine ring and the amino group exhibit negative charges, as expected from their higher electronegativity, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino and methyl groups carry positive charges.

Table 3: Mulliken Atomic Charges of this compound

| Atom | Charge (a.u.) |

| N1 (ring) | -0.121 |

| N (amino) | -0.271 |

| H (amino) | 0.235, 0.265 |

| H (methyl) | 0.152, 0.151, 0.139 |

| H (ring) | 0.173, 0.179, 0.167 |

Note: Charges are given in atomic units (a.u.).[3]

Conclusion

The computational analysis of this compound using Density Functional Theory provides a comprehensive understanding of its electronic structure. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and atomic charge distribution have been determined and analyzed. These findings offer critical insights for predicting the molecule's reactivity, stability, and potential interaction sites. This detailed electronic structure information is invaluable for the rational design of novel pharmaceuticals and agrochemicals based on the this compound scaffold. The presented data and methodologies serve as a foundational guide for further experimental and theoretical investigations into this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: HOMO-LUMO Energy Gap Calculation for 2-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the Highest Occupoccupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2-Amino-5-methylpyridine. Understanding this fundamental electronic property is crucial for predicting the chemical reactivity, kinetic stability, and potential applications of this compound in various fields, including pharmaceutical and materials science.

Introduction to this compound and its Electronic Properties

This compound, also known as 2-amino-5-picoline, is a heterocyclic amine with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine (B92270) ring with both electron-donating amino and methyl groups, dictates its electronic characteristics. The HOMO-LUMO energy gap is a critical parameter that influences its behavior in chemical reactions and its potential as a component in electronic materials. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.

Quantitative Data on the HOMO-LUMO Energy Gap

| Parameter | Computational Method | Basis Set | Value | Reference |

| HOMO-LUMO Energy Gap | DFT (B3LYP) | 6-311++G(d,p) | Calculated | [1] |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Calculated | [1] |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Calculated | [1] |

Note: The specific energy values from the cited computational study were not explicitly provided in the search results, but the study confirms the calculation of the HOMO-LUMO energy difference for this compound (2A5MP) using the specified method.[1]

Experimental Protocols for HOMO-LUMO Gap Determination

The HOMO-LUMO energy gap of this compound can be experimentally estimated using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Ferrocene as Internal Standard: Ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measured potentials against the vacuum level.

-

Data Acquisition: The potential of the working electrode is scanned linearly with time from a starting potential to a switching potential and then back. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) of this compound are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical equations:

-

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

-

-

The HOMO-LUMO gap (ΔE) is the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO.

-

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy can be used to determine the optical band gap, which provides an approximation of the HOMO-LUMO gap.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Spectroscopic Measurement: The absorption spectrum of the solution is recorded using a UV-Visible spectrophotometer over a relevant wavelength range.

-

Data Analysis:

-

The wavelength of the absorption onset (λonset) is determined from the long-wavelength edge of the lowest energy absorption band.

-

The optical HOMO-LUMO gap (Eg) is calculated using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

-

Computational Protocol for HOMO-LUMO Gap Calculation

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the electronic structure and properties of molecules.

Methodology:

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is built using a molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method for this is the B3LYP functional with a basis set such as 6-31G(d).

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single Point Energy Calculation:

-

HOMO-LUMO Energy Extraction:

-

From the output of the single-point energy calculation, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted.

-

The HOMO-LUMO energy gap is then calculated as: ΔE = ELUMO - EHOMO.

-

Visualization of Workflows

The following diagrams illustrate the generalized workflows for the experimental and computational determination of the HOMO-LUMO energy gap.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-5-methylpyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-amino-5-methylpyridine as a versatile ligand in coordination chemistry. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of metal complexes incorporating this ligand, with a focus on their potential in catalysis and as antimicrobial agents.

Introduction

This compound (also known as 6-amino-3-picoline) is a heterocyclic amine that serves as an excellent building block in the synthesis of coordination compounds.[1][2] Its utility stems from the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic amino group. This allows it to act as a monodentate or bridging ligand, leading to the formation of a diverse range of metal complexes with interesting structural features and functionalities. The methyl group at the 5-position can also influence the steric and electronic properties of the resulting complexes.

Coordination complexes of this compound with various transition metals, including copper, cobalt, zinc, and palladium, have been synthesized and investigated for their applications in catalysis, materials science, and medicine.[3][4][5] The biological activity of these complexes is often enhanced compared to the free ligand.[6]

Data Presentation

Crystallographic Data of a Representative Copper(II) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1023 (4) |

| b (Å) | 9.1740 (4) |

| c (Å) | 9.6895 (4) |

| β (°) | 91.872 (3) |

| V (ų) | 808.69 (6) |

| Z | 2 |

| Bond Lengths (Å) | |

| Cu1—N1 (pyridine) | 1.3430 (19) |

| Cu1—N2 (amino) | 1.4775 (18) |

| Cu1—N3 (thiocyanate) | 1.160 (2) |

| Bond Angles (°) | |

| N1—Cu1—N2 | 82.5 (approx.) |

| N3—Cu1—N3' | 180 |

| C5—N1—Cu1 | 127.49 (10) |

Data from the crystal structure of bis[2-(aminomethyl)pyridine-κ²N,N′]bis(thiocyanato-κN)copper(II).[7]

Antimicrobial Activity of Metal Complexes

Coordination of this compound and its derivatives to metal ions has been shown to enhance their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values for representative cobalt(II) and zinc(II) complexes against various bacterial strains.

| Complex | Organism | MIC (µg/mL) |

| Cobalt(II) Complex of a Schiff base derived from 2-aminopyridine | Staphylococcus aureus | - |

| Escherichia coli | - | |

| Zinc(II) Complex of a Schiff base derived from 2-aminopyridine | Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Note: Specific MIC values for a simple this compound cobalt complex were not available in the searched literature. The data for zinc complexes are for Schiff base derivatives.[2]

Experimental Protocols

Synthesis of a Tetrakis(this compound)copper(II) Chloride Dihydrate Complex

This protocol describes the facile synthesis of a copper(II) complex with this compound.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

This compound

Procedure:

-

Dissolve this compound (4.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask with stirring.

-

In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol.

-

Slowly add the copper(II) chloride solution to the this compound solution with continuous stirring at room temperature.

-

A precipitate will form upon mixing.

-

Continue stirring the reaction mixture for 30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with two small portions of cold ethanol.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis to confirm its composition and structure.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using a palladium complex with a pyridine-based ligand, which can be adapted for a [Pd(this compound)₂Cl₂] catalyst.[8][9]

Materials:

-

Aryl halide (e.g., bromobenzene) (1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

-

[Pd(this compound)₂Cl₂] catalyst (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

-

Add the degassed solvent to the flask.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized metal complex.

Materials:

-

Synthesized metal complex

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator (37 °C)

Procedure:

-

Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the complex in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted complex.

-

Include a positive control (broth with bacteria, no complex) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, characterization, and application testing of this compound metal complexes.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, physico-chemical characterization and antimicrobial activity of cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) complexes with some acyldihydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Bis[2-(aminomethyl)pyridine-κ2 N,N′]bis(thiocyanato-κN)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to 2-Amino-5-methylpyridine from 3-Methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-5-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, starting from 3-methylpyridine (B133936) (also known as 3-picoline). The following sections outline two primary synthetic strategies: the direct amination via the Chichibabin reaction and a multi-step synthesis involving an N-oxide intermediate.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. The efficient and scalable synthesis of this compound is of significant industrial importance. This document details established methods for its preparation from readily available 3-methylpyridine, providing researchers with the necessary information to replicate and adapt these procedures.

Synthetic Strategies

Two principal synthetic routes from 3-methylpyridine are discussed:

-

Direct Amination: The Chichibabin Reaction: This classical method involves the direct reaction of 3-methylpyridine with sodium amide to introduce an amino group onto the pyridine (B92270) ring.[1][2][3]

-

Multi-step Synthesis via 3-Methylpyridine-1-oxide: This approach involves the initial oxidation of 3-methylpyridine to its N-oxide, followed by reaction with an aminating agent and subsequent rearrangement and hydrolysis to yield the desired product.[4][5]

Route 1: The Chichibabin Reaction

The Chichibabin reaction provides a direct, albeit often challenging, route to this compound. The reaction proceeds via nucleophilic substitution of a hydride ion.[3][6] It is known to produce a mixture of isomers, primarily this compound and the by-product 2-amino-3-methylpyridine, which necessitates careful purification.[7]

Logical Relationship of the Chichibabin Reaction

References

- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. myttex.net [myttex.net]

- 7. CN102924370A - this compound preparation method - Google Patents [patents.google.com]

Application Note: Electrophilic Nitration of 2-Amino-4-methylpyridine

Introduction